JAK1 Isoform Selectivity Profile of GDC-0214 vs. Clinical JAK Inhibitors
GDC-0214 exhibits a distinct isoform selectivity profile characterized by an IC50 of 8.52 nM against JAK1, with 6.3-fold selectivity over JAK2, 704-fold over JAK3, and 28-fold over TYK2 [1]. In comparison, the pan-JAK inhibitor tofacitinib displays IC50 values of 3.2 nM (JAK1), 4.1 nM (JAK2), and 1.6 nM (JAK3), yielding negligible selectivity between JAK1 and JAK2 [2]. Itacitinib, a clinical JAK1 inhibitor, demonstrates a 22-fold selectivity window between JAK1 (IC50 = 3.2 nM) and JAK2 (72 nM) [3]. Upadacitinib, another JAK1-selective clinical candidate, exhibits approximately 74-fold selectivity for JAK1 over JAK2 [4].
| Evidence Dimension | JAK1 potency and isoform selectivity |
|---|---|
| Target Compound Data | JAK1 IC50 = 8.52 nM; JAK2 IC50 = 53.4 nM; JAK3 IC50 = 5998 nM; TYK2 IC50 = 240 nM |
| Comparator Or Baseline | Tofacitinib: JAK1 IC50 = 3.2 nM, JAK2 IC50 = 4.1 nM, JAK3 IC50 = 1.6 nM (1.3-fold JAK1/JAK2 selectivity). Itacitinib: JAK1 IC50 = 3.2 nM, JAK2 IC50 = 72 nM (22-fold selectivity). Upadacitinib: ~74-fold selectivity for JAK1 over JAK2. |
| Quantified Difference | GDC-0214 exhibits 6.3-fold JAK1/JAK2 selectivity and 704-fold JAK1/JAK3 selectivity, contrasting with tofacitinib's minimal JAK1/JAK2 selectivity and itacitinib's 22-fold window. |
| Conditions | Cell-free enzymatic assay at 1 mM ATP concentration; recombinant human JAK kinase domains. |
Why This Matters
The moderate JAK1/JAK2 selectivity window of GDC-0214, coupled with its lung-restricted exposure, distinguishes it from both pan-JAK inhibitors (which confound pulmonary-specific signaling) and highly JAK1-selective systemic inhibitors (which lack lung retention).
- [1] GLPBIO. iJak-381 Product Datasheet: IC50 values for JAK1, JAK2, JAK3, TYK2 at 1 mM ATP. View Source
- [2] Meyer DM, et al. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. J Inflamm. 2010;7:41. View Source
- [3] Chemical Probes Portal. Itacitinib Probe Report. View Source
- [4] Parmentier JM, et al. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatol. 2018;2:23. View Source
